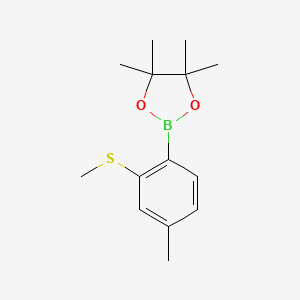

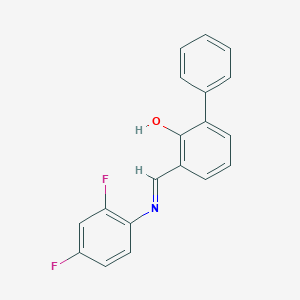

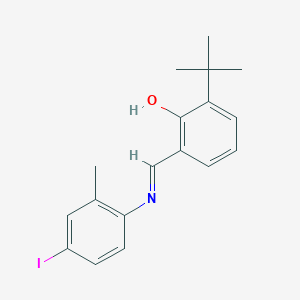

![molecular formula C20H34O3P2 B6298230 racemic-Di-tert-butyl(3-(tert-butyl)-4-methoxy-2,3-dihydrobenzo[d][1,3]oxaphosphol-2-yl)phosphine oxide, 97% CAS No. 1788085-46-0](/img/structure/B6298230.png)

racemic-Di-tert-butyl(3-(tert-butyl)-4-methoxy-2,3-dihydrobenzo[d][1,3]oxaphosphol-2-yl)phosphine oxide, 97%

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound is a ligand/palladium catalyst for aryl-alkyl Suzuki-Miyaura cross-coupling reactions . It is produced by Strem Chemicals, Inc . The CAS Number is 1788085-47-1 .

Molecular Structure Analysis

The molecular formula of the compound is C25H36O3P2 . The exact molecular structure is not provided in the search results.Chemical Reactions Analysis

This compound is used as a ligand/palladium catalyst for aryl-alkyl Suzuki-Miyaura cross-coupling reactions . Specific chemical reactions involving this compound are not detailed in the search results.科学的研究の応用

Free-radical and Nucleophilic Substitution Reactions

Rardon and Macomber (1990) investigated the free-radical bromination of related phosphine oxides, revealing their potential in yielding crystalline compounds upon methanolysis and hydrolysis. These findings suggest the compound's versatility in free-radical and nucleophilic substitution reactions (Rardon & Macomber, 1990).

Synthesis and Mechanistic Studies in Asymmetric Reactions

Carr et al. (2013) explored the synthesis of related phosphine compounds and their use in asymmetric Appel reactions, offering insights into the mechanistic aspects of such reactions and the role of phosphine oxides in stereoselectivity (Carr et al., 2013).

Catalysis and Telomerization

Tschan et al. (2010) demonstrated the efficiency of bulky phosphines in the selective telomerization of 1,3-butadiene with methanol, indicating the potential application of these compounds in industrial processes for the synthesis of key intermediates (Tschan et al., 2010).

Enantioselective Hydrogenation

Research by Benincori et al. (2000) on related phosphine compounds highlighted their application in enantioselective hydrogenation reactions, showing promise for the synthesis of chiral molecules (Benincori et al., 2000).

Chiral Separation and Resolution

Blodgett et al. (2002) achieved resolution of chiral phosphorus compounds using peptide-based chiral selectors, demonstrating the compound's relevance in chiral separation technologies (Blodgett et al., 2002).

Safety and Hazards

The compound is not classified according to the Globally Harmonized System (GHS) . Precautionary measures include avoiding contact with eyes, skin, or clothing, wearing protective gear, and storing in a well-ventilated place . In case of contact with eyes, rinse cautiously with water for several minutes .

特性

IUPAC Name |

3-tert-butyl-2-ditert-butylphosphoryl-4-methoxy-2H-1,3-benzoxaphosphole |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H34O3P2/c1-18(2,3)24-16-14(22-10)12-11-13-15(16)23-17(24)25(21,19(4,5)6)20(7,8)9/h11-13,17H,1-10H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJGCBXLKTYYGGA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)P1C(OC2=C1C(=CC=C2)OC)P(=O)(C(C)(C)C)C(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H34O3P2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

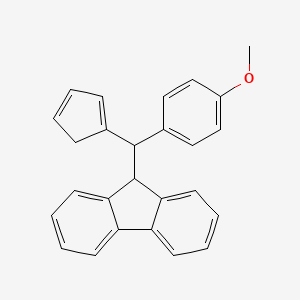

![2,3-Bis[(N-4-iodophenyl)imino]butane-nickel(II)-dibromide](/img/structure/B6298164.png)

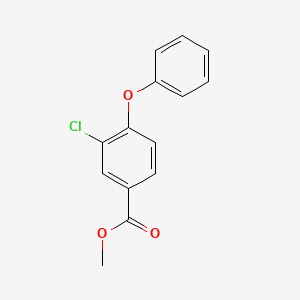

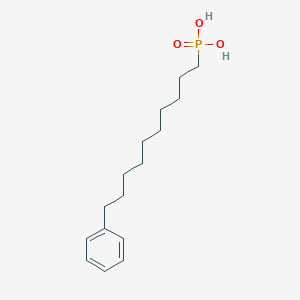

![[4-(Dimethylsulfamoyl)-3-methylphenyl]boronic acid, 95%](/img/structure/B6298215.png)

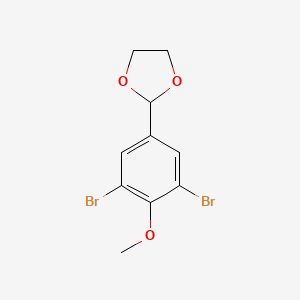

![[3-(Piperazine-1-carbonyl)phenyl] boronic acid pinacol ester hydrochloride](/img/structure/B6298236.png)